molecular formula C13H14ClN3O4S B2913414 3-(1-((3-Chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034365-55-2

3-(1-((3-Chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione

Cat. No. B2913414
CAS RN: 2034365-55-2
M. Wt: 343.78
InChI Key: XERCMRMYSCJANT-UHFFFAOYSA-N
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Description

3-(1-((3-Chloro-4-methylphenyl)sulfonyl)azetidin-3-yl)imidazolidine-2,4-dione is a chemical compound that has been widely researched due to its potential applications in the field of medicine. This compound is also known as TAK-659 and has been found to exhibit promising results in various scientific research studies.

Scientific Research Applications

Synthesis and Potential as Nonpeptide Inhibitors

A series of derivatives related to the compound have been synthesized and evaluated for their ability to selectively inhibit human heart chymase, highlighting their potential as novel nonpeptide inhibitors. These studies provide insights into the structure-activity relationships and molecular interactions within the target, suggesting applications in cardiovascular diseases (Niwata et al., 1997).

Antibacterial Activities

Hybrid compounds based on imidazolidine-2,4-dione have been synthesized, demonstrating antibacterial activities against Gram-positive and Gram-negative bacteria. This research indicates the potential for developing new antibacterial agents from these chemical structures (Keivanloo et al., 2020).

Anticancer and Antiproliferative Activities

Several studies have focused on the synthesis of imidazolidine-2,4-dione derivatives with potential anticancer and antiproliferative activities. For instance, novel derivatives were synthesized and showed significant in vitro antiproliferative activity against human cancer cell lines, indicating their potential as therapeutic agents for cancer treatment (Chandrappa et al., 2008).

Novel Synthetic Approaches

Research has also explored novel synthetic approaches to imidazolidine-2,4-dione derivatives, including methods that provide access to sulfamidates and sulfamides bearing a quaternary center. These studies contribute to the development of new methodologies in organic synthesis, potentially leading to the discovery of new compounds with various biological activities (Laha & Jethava, 2017).

Antinociceptive Effects

Imidazolidine derivatives have been studied for their antinociceptive effects in animal models, indicating potential applications in pain management and the treatment of neuropathic pain. These findings suggest the therapeutic potential of such compounds in addressing pain and related disorders (Queiroz et al., 2015).

properties

IUPAC Name

3-[1-(3-chloro-4-methylphenyl)sulfonylazetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3O4S/c1-8-2-3-10(4-11(8)14)22(20,21)16-6-9(7-16)17-12(18)5-15-13(17)19/h2-4,9H,5-7H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XERCMRMYSCJANT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3C(=O)CNC3=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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